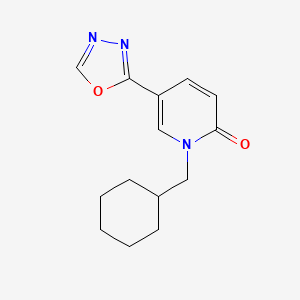
1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a pyridin-2-one core substituted with a cyclohexylmethyl group and a 1,3,4-oxadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups, leading to a range of derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research has investigated its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its potential use in the development of new materials, such as polymers or coatings, is also being explored.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-5-(1,3,4-thiadiazol-2-yl)pyridin-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole.
1-(Cyclohexylmethyl)-5-(1,2,4-oxadiazol-3-yl)pyridin-2-one: Variation in the position of the oxadiazole ring.
1-(Cyclohexylmethyl)-5-(1,3,4-triazol-2-yl)pyridin-2-one: Contains a triazole ring instead of an oxadiazole.
Uniqueness: 1-(Cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the oxadiazole ring is particularly noteworthy, as it can impart distinct electronic and steric properties compared to other heterocycles.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-7-6-12(14-16-15-10-19-14)9-17(13)8-11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYCNJLJLNZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=CC2=O)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B6897683.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B6897684.png)
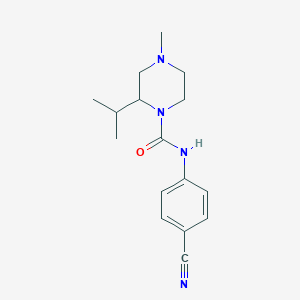
![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6897696.png)
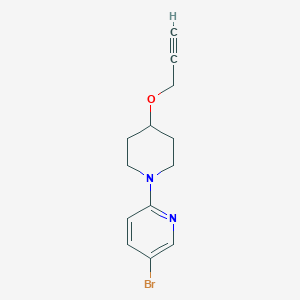
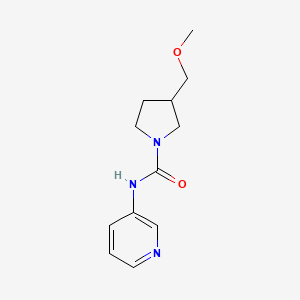
![1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6897714.png)
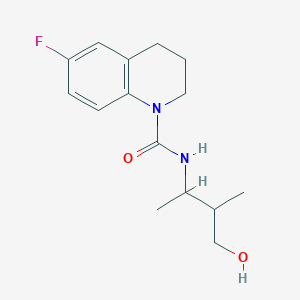
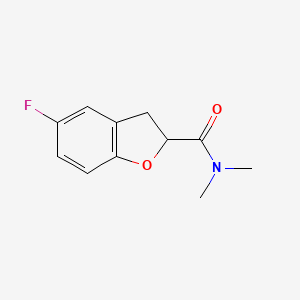
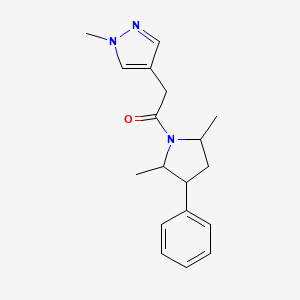
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide](/img/structure/B6897752.png)
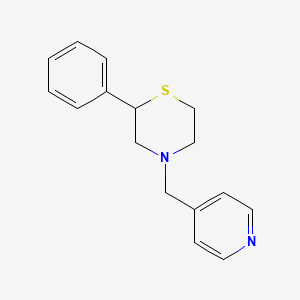
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone](/img/structure/B6897762.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyridin-2-ylmethanone](/img/structure/B6897767.png)
